molecular formula C12H19NO3 B3037634 1-((3,4-Dimethoxybenzyl)amino)propan-2-ol CAS No. 510740-02-0

1-((3,4-Dimethoxybenzyl)amino)propan-2-ol

Cat. No.: B3037634
CAS No.: 510740-02-0
M. Wt: 225.28 g/mol
InChI Key: QWSXDJLRBJHSGL-UHFFFAOYSA-N
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Description

1-((3,4-Dimethoxybenzyl)amino)propan-2-ol is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol. This compound is known for its wide applications in various scientific research fields and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Dimethoxybenzyl)amino)propan-2-ol typically involves the reaction of 3,4-dimethoxybenzylamine with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Dimethoxybenzyl)amino)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohols or amines .

Scientific Research Applications

1-((3,4-Dimethoxybenzyl)amino)propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3,4-Dimethoxybenzyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-[(3,4-Dimethoxybenzyl)amino]-2-propanol ethanedioate: This compound shares a similar structure but differs in its chemical properties and applications.

    N,N-Dimethyl-N’,N’-di(2-hydroxypropyl)-1,3-propanediamine: Another similar compound with different functional groups and reactivity.

Uniqueness

1-((3,4-Dimethoxybenzyl)amino)propan-2-ol is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility makes it valuable in multiple research and industrial contexts.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(14)7-13-8-10-4-5-11(15-2)12(6-10)16-3/h4-6,9,13-14H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSXDJLRBJHSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC(=C(C=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501225888
Record name 2-Propanol, 1-[[(3,4-dimethoxyphenyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510740-02-0
Record name 2-Propanol, 1-[[(3,4-dimethoxyphenyl)methyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510740-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-[[(3,4-dimethoxyphenyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501225888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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